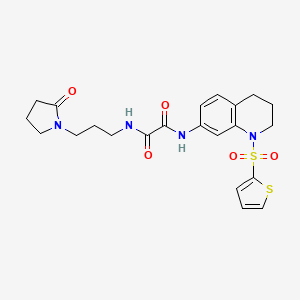
6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
カタログ番号 B2417404
CAS番号:
1206989-52-7
分子量: 322.299
InChIキー: YIJLPFWJPBCQCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic compound that has shown promising results in scientific research applications. It is a heterocyclic compound that belongs to the quinoline family and has a molecular formula of C17H11FN4O2.
科学的研究の応用
Antimicrobial and Antiviral Potential
- The compound shows promise as an antimicrobial and antiviral agent. A study proposed its synthesis and predicted biological activity through molecular docking (Y. Vaksler et al., 2023).
Inhibitory Activity
- It acts as an inhibitor of TGF-beta receptor 1, with substitutions leading to variations in receptor affinity and activity, indicating potential for further optimization (D. Bonafoux et al., 2009).
Anticancer Properties
- The compound exhibits significant antitumor activity, particularly when modified into oxadiazole Mannich base derivatives (Hu Guoqianga, 2012).
Application in Coordination Polymers
- It has been utilized in the synthesis of novel ligands for coordination polymers, contributing to the construction of porous coordination polymers with potential applications in various fields (Xiang-Wen Wu et al., 2017).
Synthesis and Biological Evaluation
- There's a focus on its synthesis and evaluation for antimicrobial activity, indicating a broad spectrum of potential applications in combating microbial infections (Viral J. Faldu et al., 2014).
Antibacterial Activity
- It has shown potential antibacterial activity against various bacterial strains, which is significant for developing new antibacterial agents (R. S. Joshi et al., 2011).
Effect on GABAA/Benzodiazepine Receptor
- It demonstrates binding affinity and varying efficacies to the GABAA/benzodiazepine receptor, highlighting its potential in neurological applications (R. Tenbrink et al., 1994).
Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase
- The compound serves as a potent and selective inhibitor of ATM kinase, indicating its relevance in studying ATM-related cellular processes and diseases (S. Degorce et al., 2016).
QSAR Study for Antimicrobial Agents
- A QSAR study of its derivatives for antimicrobial agents provides insights into the pharmacophoric features responsible for antibacterial activity (Vipul M. Buha et al., 2012).
Cytotoxic Activity against Cancer Cell Lines
- The compound and its derivatives exhibit cytotoxic activity against cancer cell lines, suggesting its potential in cancer treatment (M. Vilchis-Reyes et al., 2010).
特性
IUPAC Name |
6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4O2/c1-22-9-12(15(23)11-8-10(18)5-6-14(11)22)17-20-16(21-24-17)13-4-2-3-7-19-13/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJLPFWJPBCQCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

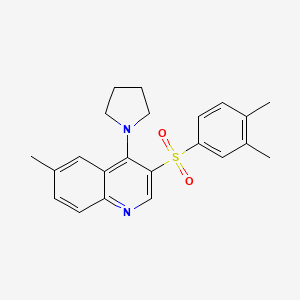
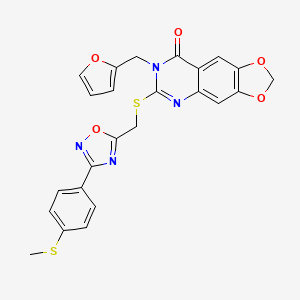
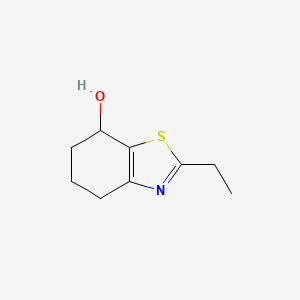

![1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2417326.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide](/img/structure/B2417330.png)
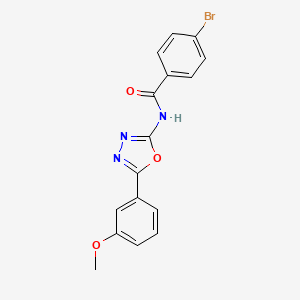
![2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417333.png)
![1-(4-bromophenyl)-5-(2,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2417335.png)
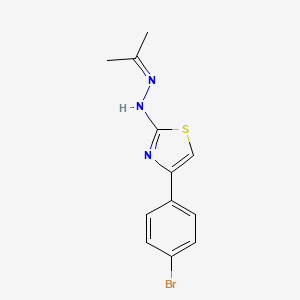

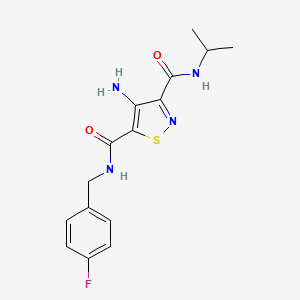
![4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2417343.png)
